N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core, a thiophene ring, and a cyclopropyl group
Mechanism of Action
Target of Action
The primary targets of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide Thiophene derivatives, a key component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The exact mode of action of This compound Thiophene derivatives are known to interact with various targets to exert their therapeutic effects . They are remarkably effective compounds with respect to their biological and physiological functions .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
The molecular and cellular effects of This compound Thiophene derivatives are known to have a wide range of effects due to their diverse therapeutic properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiophene, a component of this compound, in most organic solvents like alcohol and ether but insolubility in water could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the thiophene ring and the cyclopropyl group. Common reagents used in these reactions include cyclopropylamine, thiophene-2-carboxylic acid, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the xanthene core or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the xanthene core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in aprotic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
- N-cyclopropyl-N’-(2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl)ethanediamide
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core, thiophene ring, and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2S/c25-23(24(16-11-12-16)14-13-17-6-5-15-27-17)22-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)22/h1-10,15-16,22H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIMMXUSSCQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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